
3,5-Dichloro-4-(trifluoromethyl)aniline
Overview
Description
3,5-Dichloro-4-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H4Cl2F3N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Detailed Preparation Methods
Halogenation Followed by Amination Route
This method starts from trifluoromethyl-substituted benzene derivatives, such as p-chlorobenzotrifluoride, which undergo chlorination to introduce chlorine atoms at specific positions, followed by amination to install the amino group.
Chlorination Step
- Starting Material: p-Chlorobenzotrifluoride
- Reagents: Chlorine gas, elemental metal catalysts (e.g., iron or iron halides)
- Conditions: Temperature range 50°C to 150°C; molar ratio of chlorine to substrate from 1:1 to 6:1
- Outcome: Formation of 3,4,5-trichlorobenzotrifluoride as the main intermediate
This chlorination is selective and controlled to avoid over-chlorination or undesired substitution.
Amination Step
- Intermediate: 3,4,5-Trichlorobenzotrifluoride
- Reagents: Liquid ammonia, water (to adjust ammonia concentration to 60-80 wt%)
- Conditions: Temperature 150°C to 178°C; pressure 1.0 MPa to 13.5 MPa; reaction time 1 to 30 hours; ammonia to intermediate molar ratio 6:1 to 40:1
- Process: The halogenated intermediate reacts with liquid ammonia under high pressure and temperature to substitute chlorine atoms with amino groups selectively.
- Yield and Purity: Yields around 72% with product purity exceeding 99% have been reported.
Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
---|---|---|---|---|
Chlorination | p-Chlorobenzotrifluoride + Cl2, Fe catalyst, 50-150°C | 3,4,5-Trichlorobenzotrifluoride | Not specified | Not specified |
Amination | 3,4,5-Trichlorobenzotrifluoride + NH3 (liquid), 150-178°C, 1-13.5 MPa, 1-30 h | 3,5-Dichloro-4-(trifluoromethyl)aniline | 72.48 | 99.24 |
This method is scalable and suitable for industrial production due to the use of relatively inexpensive reagents and straightforward separation steps.
Direct Amination of Chlorinated Trifluoromethyl Aromatics
An alternative approach involves starting from chlorinated trifluoromethyl aromatics such as 3,4-dichlorotrifluorotoluene, which undergoes high-pressure amination, followed by chlorination and demethylation steps to afford the target aniline.
Preparation of N-Acetylaniline Intermediate
- Starting Materials: Aniline, o-dichlorobenzene, acid anhydride
- Conditions: Temperature raised slowly to 40°C over 0.5 hours
- Process: Formation of N-acetylaniline by acetylation, followed by removal of acetic acid and washing to purify the intermediate
Introduction of Trifluoromethyl Group
- Reagents: Sodium dithionite, disodium hydrogen phosphate, trifluoromethyl bromide
- Conditions: Pressure 2.5×10^5 Pa to 3.7×10^5 Pa, temperature 55°C, reaction time 3 hours
- Process: Trifluoromethyl group is introduced into the N-acetylaniline intermediate, followed by washing to remove salts
This multi-step process allows for controlled functionalization and high selectivity but is more complex than the halogenation-then-amination route.
Reaction Mechanisms and Analysis
- Chlorination: Electrophilic aromatic substitution facilitated by chlorine gas and metal catalysts; regioselectivity influenced by the trifluoromethyl and amino substituents.
- Amination: Nucleophilic aromatic substitution under high pressure and temperature, where chlorine atoms ortho and para to the trifluoromethyl group are replaced by amino groups.
- Intermediate Stability: Use of N-acetyl protection in some methods prevents undesired side reactions during trifluoromethylation.
Comparative Summary of Preparation Routes
Feature | Halogenation + Amination Route | Direct Amination with Acetyl Protection Route |
---|---|---|
Starting Material | p-Chlorobenzotrifluoride | 3,4-Dichlorotrifluorotoluene and aniline |
Key Steps | Chlorination → Amination | Acetylation → Trifluoromethylation → Amination |
Reaction Conditions | High pressure ammonia, 150-178°C | Moderate temperature acetylation, 55°C trifluoromethylation |
Yield & Purity | ~72% yield, >99% purity | Not explicitly stated; multi-step complexity |
Industrial Suitability | High (scalable, efficient) | Moderate (more complex, multi-step) |
Catalysts/Reagents | Elemental metal catalysts, chlorine, liquid ammonia | Acid anhydrides, sodium dithionite, trifluoromethyl bromide |
Research Findings and Notes
- The halogenation-then-amination method benefits from well-established industrial protocols that allow for high yield and purity with relatively simple purification.
- The use of high-pressure liquid ammonia in amination is critical for effective substitution of chlorine atoms with amino groups.
- Control of reaction parameters such as temperature, pressure, and reagent ratios is essential to optimize selectivity and minimize by-products.
- Protection of amino groups as acetyl derivatives can be advantageous in multi-step syntheses involving trifluoromethylation but adds complexity.
- The chlorine substituents on the aromatic ring can undergo further substitution or coupling reactions, providing versatility for downstream chemical modifications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
DTFA is extensively used as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the development of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to advancements in medicinal chemistry and agricultural science.
Material Science
In material science, DTFA is utilized in the development of specialty chemicals and advanced materials. The trifluoromethyl group enhances the compound's lipophilicity, making it suitable for applications in polymer additives and stabilizers .
Biological Applications
Antimicrobial Activity
Research has demonstrated that DTFA exhibits broad-spectrum antimicrobial activity. Minimum Inhibitory Concentrations (MICs) against various bacterial strains have been reported, indicating its potential as an antimicrobial agent comparable to standard antibiotics. For instance, MIC values against Staphylococcus aureus range from 0.070 to 8.95 μM . This property makes DTFA a candidate for further exploration in the development of new antimicrobial therapies.
Anticancer Properties
DTFA has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit DNA replication and induce apoptosis in cancer cells. The modulation of cell signaling pathways, particularly those involving focal adhesion kinase (FAK), has been implicated in its mechanism of action . These findings highlight the potential of DTFA as a precursor for novel anticancer agents.
Industrial Applications
Agrochemicals
In the agricultural sector, DTFA is used as an intermediate in the synthesis of herbicides and pesticides. Its ability to enhance crop yields by controlling unwanted vegetation underscores its importance in agrochemical formulations .
Dyes and Pigments
DTFA is employed in the production of specialty dyes and pigments due to its vibrant color properties. This application is crucial for industries focused on textiles and design .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DTFA derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.5 μg/mL against Staphylococcus aureus, demonstrating significant potential for clinical applications .
Case Study 2: Anticancer Mechanisms
Research exploring the anticancer effects of DTFA revealed that it could induce apoptosis through oxidative stress mechanisms. This study highlighted its potential as a therapeutic agent targeting specific cancer pathways .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 4-Amino-3,5-dichlorobenzotrifluoride
Comparison: Compared to its similar compounds, 3,5-Dichloro-4-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring. This unique structure can result in different chemical reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Biological Activity
3,5-Dichloro-4-(trifluoromethyl)aniline (DTFA) is a chemical compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmacology and agrochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H5Cl2F3N and a molar mass of approximately 266.475 g/mol. The presence of two chlorine atoms and one trifluoromethyl group contributes to its unique reactivity and biological profile. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
Enzyme Interaction
DTFA acts as an inhibitor of cytochrome P450 enzymes, which play a critical role in the metabolism of various xenobiotics. By binding to the active site of these enzymes, DTFA can significantly alter metabolic pathways, leading to potential toxicological effects . This interaction is particularly important in pharmacology, where cytochrome P450 inhibition can influence the efficacy and safety profiles of drugs.
Cellular Effects
Research indicates that DTFA can induce oxidative stress in cells, activating stress-responsive signaling pathways. This results in changes in gene expression related to antioxidant defense mechanisms . The compound's ability to influence cellular signaling pathways suggests potential applications in cancer therapy, where modulation of these pathways can lead to therapeutic benefits.
Dosage Effects and Toxicity
The biological effects of DTFA are dose-dependent. At low concentrations, it may exhibit minimal effects on cellular function; however, higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity in animal models . Understanding the dose-response relationship is crucial for evaluating its safety profile in both research and therapeutic contexts.
Pharmaceutical Development
DTFA has been explored for its potential antimicrobial, antifungal, and anticancer properties. Its derivatives are being investigated as candidates for new drug formulations due to their enhanced biological activity compared to non-fluorinated analogs . The incorporation of the trifluoromethyl group has been shown to increase the potency of compounds against various biological targets.
Agrochemical Synthesis
In the agrochemical industry, DTFA serves as an intermediate for synthesizing insecticides such as hexaflumuron. Its role in the Suzuki-Miyaura cross-coupling reaction facilitates the formation of complex organic molecules used in pesticide development . This highlights its significance not only as a chemical building block but also as a functional agent with specific biological activities.
Case Studies
- Antimicrobial Activity : A study demonstrated that DTFA derivatives exhibited potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii. The dual inhibition mechanism targeting bacterial topoisomerases was noted as a promising approach for developing new antibiotics .
- Oxidative Stress Induction : In laboratory settings, prolonged exposure to DTFA resulted in persistent oxidative stress within cellular models. This effect was linked to alterations in gene expression patterns associated with cellular defense mechanisms .
Q & A
Q. Basic: What are the recommended methods for synthesizing 3,5-Dichloro-4-(trifluoromethyl)aniline?
Synthesis typically involves sequential halogenation and functional group introduction. A common approach includes:
- Chlorination : Starting with 4-(trifluoromethyl)aniline, regioselective chlorination at the 3 and 5 positions using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled temperatures (40–60°C) in non-polar solvents like CCl₄ .
- Purification : Column chromatography or recrystallization from ethanol to isolate the product.
- Validation : Confirm purity via HPLC and melting point analysis. Structural analogs, such as 2,6-dichloro-4-(trifluoromethyl)aniline, follow similar protocols, emphasizing the importance of reaction stoichiometry and solvent selection .
Q. Advanced: How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) provide insights into:
- HOMO-LUMO gaps : Predicting charge transfer behavior, crucial for understanding reactivity in cross-coupling reactions .
- Vibrational spectra : Simulated FTIR and Raman spectra align with experimental data to validate molecular geometry and substituent effects (e.g., electron-withdrawing -CF₃ and -Cl groups) .
- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites, aiding in reaction mechanism design .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-Cl vibrations at 600–800 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., para-substituted -CF₃ causes distinct splitting patterns) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 248.96 for C₇H₄Cl₂F₃N) .
- UV-Vis : Detects conjugation effects; trifluoromethyl groups redshift absorption due to electron withdrawal .
Q. Advanced: What strategies resolve contradictions in reported reaction yields for halogenation reactions involving this compound?
- Variable control : Optimize temperature (exothermic chlorination requires precise cooling) and solvent polarity (non-polar solvents reduce side reactions) .
- Catalyst screening : Lewis acids like FeCl₃ enhance regioselectivity in dichlorination .
- In-situ monitoring : Use techniques like GC-MS to track intermediate formation and adjust reagent ratios dynamically .
Q. Basic: What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First-aid : Immediate eye rinsing with water for 15 minutes; skin contact requires washing with soap .
- Storage : Keep in airtight containers away from oxidizers at ≤25°C .
Q. Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF₃ group:
- Reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions .
- Stabilizes transition states in Suzuki-Miyaura couplings by polarizing the C-Cl bond, accelerating oxidative addition with Pd catalysts .
- Enhances oxidative stability , enabling reactions under aerobic conditions in some cases .
Q. Basic: What are the solubility properties of this compound in common organic solvents?
- High solubility : In polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions with -CF₃ and -Cl groups.
- Low solubility : In water (logP ~3.2) and hexane. Solubility data for analogs suggest ethanol and acetone as optimal recrystallization solvents .
Q. Advanced: What role does this compound play in the synthesis of agrochemicals like chlorfluazuron?
It serves as a precursor for:
Properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGLWZIYWMBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381261 | |
Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496052-55-2 | |
Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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